(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine
Description
Properties
CAS No. |
84145-41-5 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(Z)-N-ethyl-2-(6-methylpyridin-3-yl)ethenamine |
InChI |
InChI=1S/C10H14N2/c1-3-11-7-6-10-5-4-9(2)12-8-10/h4-8,11H,3H2,1-2H3/b7-6- |
InChI Key |
DWCXVXSMSLSVHF-SREVYHEPSA-N |
Isomeric SMILES |
CCN/C=C\C1=CN=C(C=C1)C |
Canonical SMILES |
CCNC=CC1=CN=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Route
The most commonly reported synthetic approach involves the condensation reaction between 6-methyl-3-pyridylamine and ethyl vinyl ketone under basic conditions. The key steps and conditions are as follows:
- Starting Materials: 6-methyl-3-pyridylamine and ethyl vinyl ketone.
- Base Catalyst: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the amine and facilitate nucleophilic attack.
- Reaction Conditions: The reaction mixture is typically heated under reflux to promote complete conversion.
- Mechanism: The amine attacks the β-carbon of ethyl vinyl ketone, followed by elimination to form the vinylamine with the (Z)-configuration favored due to steric and electronic factors.
- Purification: The product is isolated by standard organic workup and purified by recrystallization or chromatography.
This method yields this compound with good selectivity and purity suitable for research applications.
Industrial Scale Synthesis
For industrial production, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, pressure, and residence time. This approach offers:
- Advantages: Improved yield, reproducibility, and scalability.
- Catalysts: Transition metal catalysts like palladium or nickel complexes may be introduced to increase reaction efficiency and selectivity.
- Process Control: Automated monitoring of reaction conditions ensures consistent product quality.
- Post-Reaction Processing: Continuous extraction and purification steps are integrated to streamline production.
This method is preferred for large-scale synthesis due to its efficiency and ability to maintain the (Z)-isomer predominance.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Analysis
The classical condensation method is the most direct and widely used for synthesizing this compound, with the (Z)-configuration favored due to steric hindrance and electronic effects during the elimination step.
Industrial continuous flow methods improve reproducibility and allow for catalyst use, which can lower reaction times and increase selectivity, making them suitable for commercial production.
Photocatalytic methods using vinyl azides represent a modern, green chemistry approach, reducing the need for harsh reagents and conditions. This method also allows for the introduction of diverse substituents, potentially enabling the synthesis of analogs of the target compound.
The sulfonylvinylamine approach, while less common for this specific compound, offers a robust synthetic platform for vinylamines and has been demonstrated in patent literature to produce vinylamine derivatives with good yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced amine derivatives.
Substitution: The vinylamine group can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridyl oxides.
Reduction: Formation of ethyl-2-(6-methyl-3-pyridyl)amine.
Substitution: Formation of halogenated pyridylamines.
Scientific Research Applications
Pharmaceutical Applications
(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine has shown potential in drug development due to its biological activities. Preliminary studies suggest it may possess antimicrobial and anticancer properties, making it a candidate for therapeutic agents.
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. For instance, it has demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting low concentrations are sufficient for bacterial growth inhibition.
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| E. coli | 200 | Disruption of cell membrane |
| S. aureus | 150 | Inhibition of cell wall synthesis |
Antitumor Activity:
In addition to its antimicrobial properties, this compound has been investigated for its antitumor efficacy. Studies have shown that it can induce apoptosis in cancer cells, likely through modulation of signaling pathways associated with cell survival and proliferation. A recent study reported IC50 values ranging from 50 to 100 µM across different cancer cell lines, indicating dose-dependent cytotoxicity.
Chemical Research
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its vinylamine group allows for various chemical reactions including oxidation, reduction, and nucleophilic substitutions, facilitating the development of new compounds with desired properties .
Reactions:
- Oxidation: Can be oxidized to form corresponding oxides using reagents like potassium permanganate.
- Reduction: Can be reduced to form amine derivatives using hydrogen gas in the presence of a palladium catalyst.
- Substitution: The vinyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Mechanism of Action
The mechanism of action of (Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with other pyridyl-containing amines, though differences in substitution patterns and backbone configurations lead to divergent properties. Below is a comparative analysis based on available evidence:
Key Comparative Insights
- Pyridyl Substitution: Both this compound and 1-acetyl-3-(6-methyl-3-pyridyl)pyrazoline feature a 6-methyl-3-pyridyl group.
- Backbone Reactivity : The vinylamine group in the target compound contrasts with the pyrazoline ring in 1-acetyl-3-(6-methyl-3-pyridyl)pyrazoline. The (Z)-configured vinylamine may exhibit greater conformational rigidity and nucleophilic reactivity at the amine site compared to the saturated pyrazoline backbone .
- Volatility and Detection : While 1-acetyl-3-(6-methyl-3-pyridyl)pyrazoline was identified as volatile via GC-MS, the presence of a polar amine group in this compound may reduce its volatility, necessitating alternative analytical methods (e.g., HPLC or LC-MS) for detection .
- Ionic vs. Neutral Character: Unlike the ionic phosphonothiolate-ammonium compound (), the target compound is neutral, which may confer advantages in solubility and bioavailability for non-polar environments .
Biological Activity
(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine is an organic compound belonging to the class of pyridylamines. Its unique structure, characterized by a vinylamine functional group and a substituted pyridine ring, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview of its mechanisms of action, applications, and comparative analysis with similar compounds.
- Molecular Formula : C₁₁H₁₄N₂
- Molecular Weight : 162.23156 g/mol
- CAS Number : 84145-41-5
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, triggering biochemical pathways that can lead to antimicrobial or antitumor effects. Preliminary studies indicate that the compound's vinylamine group may facilitate interactions with nucleophiles, enhancing its reactivity and biological efficacy.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| E. coli | 200 | Disruption of cell membrane |
| S. aureus | 150 | Inhibition of cell wall synthesis |
Antitumor Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential antitumor effects. Studies suggest that the compound may induce apoptosis in cancer cells, likely through the modulation of signaling pathways associated with cell survival and proliferation .
Case Study: Antitumor Efficacy
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 50 to 100 µM across different cancer types.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Ethyl-2-(6-methyl-3-pyridyl)amine | Lacks vinyl group | Primarily used in synthesis |
| N-Methyl-2-(6-methyl-3-pyridyl)vinylamine | Contains a methyl group | Affects reactivity and biological activity |
| 2-(6-Methyl-3-pyridyl)vinylamine | No N-substitution | Different biological activity |
The presence of both ethyl and vinylamine groups in this compound contributes to its distinct chemical behavior and enhances its biological activity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
